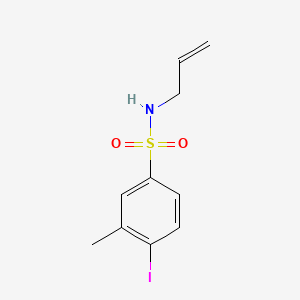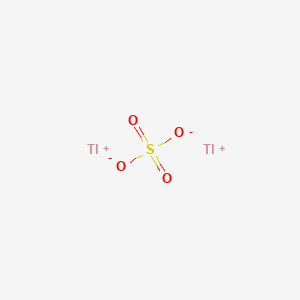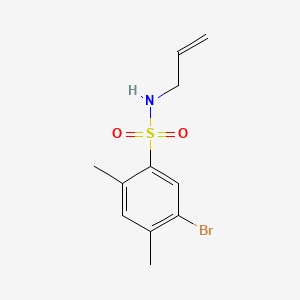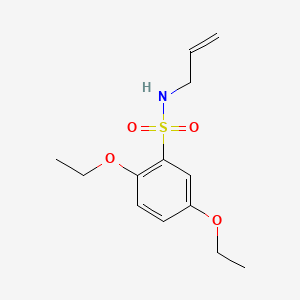
α-Methyl-D-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-Methyl-D-tyrosine: is a synthetic amino acid derivative that acts as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces the production of these neurotransmitters, making it useful in various medical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-D-tyrosine typically involves the alkylation of tyrosine. One common method is the reaction of tyrosine with methyl iodide in the presence of a base, such as sodium hydroxide, to introduce the methyl group at the alpha position. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like tyrosine phenol-lyase can be used to catalyze the formation of this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions: α-Methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amino acid, tyrosine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: α-Methyl-D-tyrosine is used as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic synthesis .
Biology: In biological research, it is used to study the role of catecholamines in various physiological processes. It helps in understanding the biosynthesis and regulation of neurotransmitters .
Medicine: Clinically, this compound is used in the treatment of pheochromocytoma, a tumor of the adrenal gland that causes excessive production of catecholamines. By inhibiting tyrosine hydroxylase, it helps in managing the symptoms of this condition .
Industry: In the industrial sector, this compound is used in the production of various chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
α-Methyl-D-tyrosine inhibits the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis. By competing with tyrosine at the enzyme’s active site, this compound effectively reduces the production of dopamine, norepinephrine, and epinephrine . This inhibition helps in controlling conditions associated with excessive catecholamine production, such as pheochromocytoma .
Comparación Con Compuestos Similares
Tyrosine: The parent amino acid from which α-Methyl-D-tyrosine is derived.
L-DOPA: Another derivative of tyrosine, used in the treatment of Parkinson’s disease.
α-Methyl-L-tyrosine: The L-isomer of this compound, which has different pharmacological properties.
Uniqueness: this compound is unique in its specific inhibition of tyrosine hydroxylase, making it particularly useful in research and clinical settings where the modulation of catecholamine levels is required .
Propiedades
Número CAS |
1991-86-2 |
|---|---|
Fórmula molecular |
C10H13ClN2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Mesityl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1181134.png)




![N-[2-(diethylamino)ethyl]-2-ethoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181142.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B1181143.png)
![N-[2-(diethylamino)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181145.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B1181150.png)
